(3-Chloro-5-sulfamoylphenyl)methyl 2-chloro-6-methylpyridine-4-carboxylate
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Overview
Description
(3-Chloro-5-sulfamoylphenyl)methyl 2-chloro-6-methylpyridine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of chlorinated phenyl and pyridine rings, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-sulfamoylphenyl)methyl 2-chloro-6-methylpyridine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the chlorination of 3-methylpyridine to form 2-chloro-6-methylpyridine. This intermediate is then reacted with 4-carboxylic acid chloride under basic conditions to form the pyridine carboxylate ester. Concurrently, 3-chloro-5-sulfamoylbenzyl alcohol is synthesized through the sulfonation of 3-chlorobenzyl alcohol followed by amination with sulfamide. The final step involves esterification of the pyridine carboxylate with the sulfamoylbenzyl alcohol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-sulfamoylphenyl)methyl 2-chloro-6-methylpyridine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated positions on both the phenyl and pyridine rings are susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the aromatic rings.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted derivatives.
Oxidation: Products may include sulfonic acids or carboxylic acids.
Reduction: Products may include alcohols or amines.
Hydrolysis: Products include the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry
In chemistry, (3-Chloro-5-sulfamoylphenyl)methyl 2-chloro-6-methylpyridine-4-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonamide groups. It may also serve as a probe in biochemical assays to investigate cellular processes.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities. The presence of sulfonamide and pyridine moieties suggests possible interactions with biological targets.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and functional groups make it a versatile intermediate in various production processes.
Mechanism of Action
The mechanism of action of (3-Chloro-5-sulfamoylphenyl)methyl 2-chloro-6-methylpyridine-4-carboxylate involves its interaction with molecular targets through its functional groups. The sulfonamide group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The chlorinated aromatic rings may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-5-sulfamoylphenyl)methyl 2-chloropyridine-4-carboxylate: Similar structure but lacks the methyl group on the pyridine ring.
(3-Chloro-5-sulfamoylphenyl)methyl 2-methylpyridine-4-carboxylate: Similar structure but lacks the chlorine atom on the pyridine ring.
(3-Chloro-5-sulfamoylphenyl)methyl 2-chloro-6-methylbenzoate: Similar structure but with a benzoate ester instead of a pyridine carboxylate.
Uniqueness
The uniqueness of (3-Chloro-5-sulfamoylphenyl)methyl 2-chloro-6-methylpyridine-4-carboxylate lies in its combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications. The presence of both chlorinated and sulfonamide groups enhances its chemical versatility and biological activity.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
(3-chloro-5-sulfamoylphenyl)methyl 2-chloro-6-methylpyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O4S/c1-8-2-10(5-13(16)18-8)14(19)22-7-9-3-11(15)6-12(4-9)23(17,20)21/h2-6H,7H2,1H3,(H2,17,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOQSQWYOKNZAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(=O)OCC2=CC(=CC(=C2)Cl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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